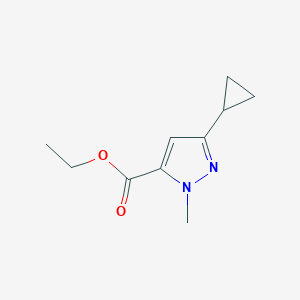

ethyl 3-cyclopropyl-1-methyl-1H-pyrazole-5-carboxylate

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

ethyl 5-cyclopropyl-2-methylpyrazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2/c1-3-14-10(13)9-6-8(7-4-5-7)11-12(9)2/h6-7H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXQYGJAMALKFFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=NN1C)C2CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40568715 | |

| Record name | Ethyl 3-cyclopropyl-1-methyl-1H-pyrazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40568715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133261-11-7 | |

| Record name | Ethyl 3-cyclopropyl-1-methyl-1H-pyrazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40568715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Structural Elucidation of Ethyl 3-cyclopropyl-1-methyl-1H-pyrazole-5-carboxylate

This in-depth technical guide provides a comprehensive methodology for the structural elucidation of ethyl 3-cyclopropyl-1-methyl-1H-pyrazole-5-carboxylate, a pyrazole derivative with significant potential in the pharmaceutical and agrochemical sectors.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the analytical techniques required to unequivocally confirm the molecular structure of this compound.

Introduction: The Significance of Pyrazole Derivatives

The pyrazole scaffold is a privileged heterocyclic motif in medicinal chemistry and agrochemical design, renowned for its diverse biological activities.[3] Compounds incorporating this ring system have demonstrated a wide range of therapeutic and practical applications. The specific substituent pattern of this compound, featuring a cyclopropyl group at the 3-position, a methyl group on the pyrazole nitrogen, and an ethyl carboxylate at the 5-position, suggests a molecule designed to explore specific structure-activity relationships. Accurate and thorough structural verification is the foundational step in the development of any new chemical entity, ensuring the integrity of subsequent biological and toxicological studies.

This guide will detail a multi-technique analytical workflow, emphasizing not just the "how" but the "why" behind each experimental choice. By integrating data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Elemental Analysis, we can construct a self-validating system for the complete and unambiguous structural confirmation of the title compound.

The Elucidation Workflow: A Multi-faceted Approach

The structural elucidation of an organic molecule is a process of systematic investigation, where each analytical technique provides a unique piece of the puzzle. The proposed workflow is designed to be logical and efficient, starting with techniques that provide broad functional group information and progressing to those that offer detailed connectivity and spatial arrangement.

Caption: A logical workflow for the structural elucidation of a novel compound.

Mass Spectrometry: Determining the Molecular Formula

Expertise & Experience: The first step in characterizing a newly synthesized compound is to determine its molecular weight. High-resolution mass spectrometry (HRMS) is the gold standard for this purpose, providing a highly accurate mass measurement that can be used to deduce the elemental composition.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Dissolve a small amount of the purified compound (typically <1 mg) in a suitable volatile solvent such as methanol or acetonitrile to a final concentration of approximately 1 mg/mL.

-

Instrumentation: Utilize an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer. ESI is a soft ionization technique that is well-suited for polar organic molecules and typically produces the protonated molecular ion [M+H]⁺.

-

Data Acquisition: Acquire the mass spectrum in positive ion mode over a mass range that includes the expected molecular weight of the compound (C₁₀H₁₄N₂O₂ = 200.12 g/mol ).

-

Data Analysis: Identify the peak corresponding to the [M+H]⁺ ion and compare the measured accurate mass to the theoretical mass.

Expected Data & Interpretation:

| Parameter | Expected Value |

| Molecular Formula | C₁₀H₁₄N₂O₂ |

| Theoretical Mass (M) | 200.1212 |

| Theoretical m/z [M+H]⁺ | 201.1285 |

The observation of a peak with an m/z value that matches the theoretical value for the protonated molecule to within a few parts per million (ppm) provides strong evidence for the proposed molecular formula. Further analysis of the fragmentation pattern in the mass spectrum can provide initial clues about the structural components of the molecule.[4][5]

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

Expertise & Experience: IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. By identifying characteristic vibrational frequencies, we can confirm the presence of key structural motifs such as carbonyl groups and the aromatic pyrazole ring.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

-

Sample Preparation: Place a small amount of the solid, purified compound directly onto the ATR crystal.

-

Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Expected Data & Interpretation:

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| ~2950-3000 | C-H (Alkyl) | Stretching |

| ~1720 | C=O (Ester) | Stretching |

| ~1500-1600 | C=N, C=C (Pyrazole Ring) | Stretching |

| ~1200-1300 | C-O (Ester) | Stretching |

The presence of a strong absorption band around 1720 cm⁻¹ is indicative of the ester carbonyl group.[6] Absorptions in the 1500-1600 cm⁻¹ region are consistent with the pyrazole ring system. The C-H stretching vibrations above 3000 cm⁻¹ can be subtle but would be expected for the cyclopropyl and pyrazole C-H bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structure Elucidation

Expertise & Experience: NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. A combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments provides a detailed picture of the molecular connectivity and the chemical environment of each atom.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

-

Data Acquisition: Acquire ¹H, ¹³C, COSY, HSQC, and HMBC spectra using standard pulse programs.

-

Data Analysis: Process and analyze the spectra to assign all proton and carbon signals and to establish the connectivity between atoms.

Expected ¹H NMR Data & Interpretation (in CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~4.3 | Quartet | 2H | -O-CH₂ -CH₃ |

| ~4.0 | Singlet | 3H | N-CH₃ |

| ~1.5 | Multiplet | 1H | Cyclopropyl-CH |

| ~1.3 | Triplet | 3H | -O-CH₂-CH₃ |

| ~1.0 | Multiplet | 2H | Cyclopropyl-CH₂ |

| ~0.8 | Multiplet | 2H | Cyclopropyl-CH₂ |

| ~6.5 | Singlet | 1H | Pyrazole-H |

Expected ¹³C NMR Data & Interpretation (in CDCl₃):

| Chemical Shift (δ, ppm) | Assignment |

| ~162 | C =O (Ester) |

| ~148 | Pyrazole-C 3 |

| ~140 | Pyrazole-C 5 |

| ~110 | Pyrazole-C 4 |

| ~60 | -O-CH₂ -CH₃ |

| ~38 | N-CH₃ |

| ~14 | -O-CH₂-CH₃ |

| ~8 | Cyclopropyl-CH |

| ~6 | Cyclopropyl-CH₂ |

2D NMR for Connectivity Confirmation:

Caption: Key 2D NMR correlations for structure confirmation.

-

COSY (Correlation Spectroscopy): Will show correlations between adjacent protons, such as those in the ethyl group and within the cyclopropyl ring.

-

HSQC (Heteronuclear Single Quantum Coherence): Will correlate each proton signal to its directly attached carbon atom.

-

HMBC (Heteronuclear Multiple Bond Correlation): Will reveal long-range (2-3 bond) correlations between protons and carbons, which are crucial for piecing together the molecular fragments. For example, a correlation between the N-methyl protons and the C5 and C1 carbons of the pyrazole ring would confirm the position of the methyl group.

Elemental Analysis: The Final Verification

Trustworthiness: Elemental analysis provides a fundamental check on the purity and elemental composition of the compound. The experimentally determined percentages of carbon, hydrogen, and nitrogen should closely match the theoretical values calculated from the molecular formula.

Experimental Protocol: CHN Analysis

-

Sample Preparation: A precisely weighed amount of the dry, purified compound is placed in a tin capsule.

-

Instrumentation: The sample is combusted in a CHN analyzer, and the resulting gases (CO₂, H₂O, and N₂) are quantified.

-

Data Analysis: The weight percentages of C, H, and N are calculated and compared to the theoretical values.

Expected Data & Interpretation:

| Element | Theoretical % | Experimental % |

| Carbon (C) | 59.98 | 59.98 ± 0.4 |

| Hydrogen (H) | 7.05 | 7.05 ± 0.4 |

| Nitrogen (N) | 13.99 | 13.99 ± 0.4 |

A close agreement (typically within ±0.4%) between the experimental and theoretical values provides strong, independent confirmation of the molecular formula.

Conclusion: A Self-Validating Approach to Structural Integrity

The structural elucidation of this compound is achieved through a systematic and multi-faceted analytical approach. By integrating the data from mass spectrometry, IR spectroscopy, a suite of NMR experiments, and elemental analysis, a self-validating and unambiguous confirmation of the molecular structure is achieved. This rigorous characterization is paramount for ensuring the scientific integrity of any subsequent research and development activities involving this promising compound.

References

- Benchchem. (n.d.). This compound.

- Yogi, B., et al. (2018). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. ResearchGate.

- Chem-Impex. (n.d.). Ethyl-1-methyl-5-propyl-1H-pyrazole-3-carboxylate.

- NIST. (n.d.). 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester.

- ResearchGate. (2025). Mass spectrometric study of some pyrazoline derivatives.

- ResearchGate. (n.d.). FT-IR spectrum of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid molecule.

- Benchchem. (n.d.). Mass Spectrometry of Pyrazoles from (Tetrahydro-2H-pyran-4-yl)hydrazine: A Comparative Guide.

Sources

physicochemical properties of ethyl 3-cyclopropyl-1-methyl-1H-pyrazole-5-carboxylate

An In-Depth Technical Guide to the Physicochemical Characterization of Ethyl 3-cyclopropyl-1-methyl-1H-pyrazole-5-carboxylate

Foreword: From Synthesis to Significance

The pyrazole ring system is a cornerstone of modern medicinal chemistry and agrochemical design. Its unique electronic properties and versatile substitution patterns have given rise to a plethora of bioactive molecules, including blockbuster drugs and highly effective crop protection agents.[1][2][3] this compound belongs to this privileged class of compounds. As a substituted pyrazole carboxylate, it represents a key scaffold—a potential intermediate or a final active molecule—whose journey from the synthesis flask to a final application is dictated entirely by its physicochemical properties.[4]

This guide, prepared from the perspective of a senior application scientist, eschews a simple data sheet format. Instead, it provides a comprehensive framework for the full physicochemical characterization of this molecule. We will delve into not only the predicted properties that offer a preliminary profile but, more critically, the rigorous experimental protocols required to validate and define its behavior. Understanding these properties is paramount for any researcher aiming to predict a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, formulate it into a stable product, or scale its synthesis.

Chemical Identity and Structural Framework

A precise understanding of a molecule's identity is the foundation of all subsequent scientific investigation. All computational and experimental data are anchored to this fundamental information.

Table 1: Core Molecular Identifiers

| Identifier | Value | Source |

| Compound Name | This compound | [5] |

| CAS Number | 133261-11-7 | [5] |

| Molecular Formula | C₁₀H₁₄N₂O₂ | [5] |

| Molecular Weight | 194.23 g/mol | [5][6] |

| InChIKey | ZXQYGJAMALKFFF-UHFFFAOYSA-N | [5] |

In Silico Physicochemical Profile: A First Look

Before committing valuable resources to bench-level experiments, computational models provide a rapid, cost-effective preliminary assessment. These predictions are instrumental in the early stages of drug discovery for filtering large libraries of compounds and prioritizing candidates with favorable, drug-like properties.

Table 2: Predicted Physicochemical Properties

| Property | Predicted Value | Significance in Drug Development |

| Boiling Point | 315.0 ± 30.0 °C | Indicates low volatility; relevant for purification (distillation) and stability at high temperatures. |

| Density | 1.26 ± 0.1 g/cm³ | Useful for formulation, process chemistry calculations, and understanding crystal packing. |

| XLogP3 | 1.4 | Suggests a balanced lipophilicity, potentially favorable for cell membrane permeability without excessive accumulation in fatty tissues. |

| Polar Surface Area (PSA) | 44.1 Ų | A low PSA value (< 140 Ų) is often correlated with good cell membrane permeability and oral bioavailability. |

Source for all predicted data: Echemi[5]

Experimental Characterization: A Validated Workflow

While predictions are useful, they are no substitute for empirical data. The following workflow illustrates the logical sequence of experiments a drug development scientist would undertake to build a comprehensive and reliable physicochemical profile for a new chemical entity like this compound.

Caption: Experimental workflow for physicochemical characterization.

Core Experimental Protocols and Rationale

This section details the "why" and "how" behind the critical experimental determinations. The protocols provided are based on industry-standard and regulatory-accepted methodologies.

Melting Point: A Sentinel of Purity

Expertise & Experience: The melting point is not merely a physical constant; it is the first gatekeeper for assessing the purity and solid-state stability of a crystalline compound. A sharp, well-defined melting range (typically < 1.5 °C) is a strong indicator of high purity. Conversely, a broad and depressed melting range suggests the presence of impurities, which can significantly impact a compound's stability, solubility, and ultimately, its biological activity.

Experimental Protocol (Capillary Method):

-

Sample Preparation: Ensure the compound is completely dry and finely powdered. A small amount is loaded into a capillary tube (sealed at one end) to a height of 2-3 mm.[7][8]

-

Apparatus Setup: Place the capillary tube into a calibrated melting point apparatus.[9]

-

Rapid Determination (Optional): Heat the sample rapidly (10-20 °C/min) to find an approximate melting range. This saves time during the precise measurement.

-

Precise Determination: Using a fresh sample, heat rapidly to about 20 °C below the approximate melting point. Then, reduce the heating rate to 1-2 °C per minute.

-

Data Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the last solid crystal melts (T₂). The melting range is reported as T₁ - T₂.

Aqueous Solubility: The Gateway to Bioavailability

Expertise & Experience: For any orally administered drug candidate, aqueous solubility is a critical determinant of its absorption and bioavailability. A compound that does not dissolve in the gastrointestinal tract cannot be absorbed into the bloodstream. We utilize the OECD 105 guideline, a globally recognized standard, to ensure data consistency and reliability.[10][11][12] The flask method is appropriate for compounds like ours, which are predicted to have moderate to high solubility.[12]

Experimental Protocol (OECD 105, Flask Method):

-

System Preparation: Prepare a buffered aqueous solution at a physiologically relevant pH (e.g., pH 7.4). The temperature should be controlled, typically at 25 °C or 37 °C.

-

Equilibration: Add an excess amount of the compound to the buffered solution in a sealed flask.

-

Agitation: Agitate the flask at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary test can determine the necessary time.[12]

-

Phase Separation: Allow the suspension to settle. Centrifuge or filter the sample to separate the saturated aqueous solution from the excess solid.

-

Quantification: Accurately determine the concentration of the dissolved compound in the clear aqueous phase using a validated analytical method, such as HPLC-UV or LC-MS.

Lipophilicity (LogP): Balancing Water and Fat

Expertise & Experience: Lipophilicity, the "fat-loving" nature of a molecule, governs its ability to cross biological membranes, such as the intestinal wall or the blood-brain barrier.[13] The partition coefficient (LogP) is the measure of this property. The shake-flask method, while labor-intensive, remains the gold standard for its direct and accurate measurement.[14][15] The predicted XLogP3 of 1.4 suggests our compound has a favorable balance, but this must be confirmed experimentally.

Caption: Principle of LogP determination via the shake-flask method.

Experimental Protocol (Shake-Flask Method):

-

Phase Preparation: Pre-saturate n-octanol with water and, separately, water (or a pH 7.4 buffer for LogD) with n-octanol to ensure thermodynamic equilibrium.

-

Partitioning: Dissolve a precisely weighed amount of the compound in one of the phases. The concentration should not exceed 0.01 M. Combine known volumes of the n-octanol and aqueous phases in a separation funnel or vial.

-

Equilibration: Shake the mixture vigorously for an extended period (e.g., 1-24 hours) at a controlled temperature to allow the compound to partition between the two immiscible layers.[16]

-

Phase Separation: Allow the layers to separate completely. Centrifugation can be used to break up any emulsions.

-

Quantification: Carefully sample each phase and determine the compound's concentration using a suitable analytical technique (e.g., HPLC, NMR spectroscopy).[17] The LogP is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to that in the aqueous phase.

Anticipated Spectroscopic Profile

Structural confirmation is the final pillar of characterization. Based on the known structure of this compound, the following spectral features are anticipated.

-

¹H NMR:

-

Ethyl Group: A triplet (~1.3-1.4 ppm, 3H) and a quartet (~4.3-4.4 ppm, 2H).

-

N-Methyl Group: A sharp singlet (~3.9-4.1 ppm, 3H).

-

Pyrazole Ring Proton: A singlet in the aromatic region (~6.5-7.0 ppm, 1H).

-

Cyclopropyl Group: A series of multiplets in the upfield region (~0.8-1.2 ppm, 4H and ~1.9-2.1 ppm, 1H).

-

-

¹³C NMR: Approximately 10 distinct signals are expected, with key resonances for the ester carbonyl (C=O) downfield (~160-165 ppm), carbons of the pyrazole ring (~110-150 ppm), and aliphatic carbons of the ethyl, methyl, and cyclopropyl groups upfield.

-

Mass Spectrometry (MS): In an electron ionization (EI) or electrospray ionization (ESI) experiment, the molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ is expected at m/z 194 or 195, respectively, confirming the molecular weight.

-

Infrared (IR) Spectroscopy:

-

A strong, sharp absorption band around 1710-1730 cm⁻¹ corresponding to the C=O stretch of the ethyl ester.[18]

-

C-H stretching bands for the aliphatic groups just below 3000 cm⁻¹.

-

C=N and C=C stretching vibrations from the pyrazole ring in the 1450-1600 cm⁻¹ region.

-

Conclusion

This compound presents a promising molecular profile based on its structural class and in silico predictions. Its balanced lipophilicity (predicted XLogP3 = 1.4) and favorable polar surface area suggest potential for good membrane permeability, a key attribute in drug and agrochemical design. However, this technical guide emphasizes that such predictions are merely the starting point. Rigorous experimental validation of its melting point, aqueous solubility, and partition coefficient using the standardized protocols outlined herein is essential. The successful execution of this characterization workflow will provide the robust, high-quality data necessary to make informed decisions in any research and development pipeline, ultimately determining the future trajectory of this promising molecule.

References

-

MDPI. One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. Available at: [Link]

-

ResearchGate. 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid. Available at: [Link]

-

Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. Available at: [Link]

-

PubChem - NIH. ethyl 3-propyl-1H-pyrazole-5-carboxylate | C9H14N2O2 | CID 7365260. Available at: [Link]

-

ACS Publications. The Visible-Light-Triggered Catalytic Triarylamine EDA Complex Enabled Synthesis of Sulfonylated Quinolines, Pyrroloindoles, and Chromenes by Radical Sulfonylation-Cyclization of Substituted Alkynes with Sulfonyl Chlorides | The Journal of Organic Chemistry. Available at: [Link]

- Google Patents. CN103508959A - Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate.

-

PubChem. Ethyl 3-ethyl-1-methyl-1H-pyrazole-5-carboxylate | C9H14N2O2. Available at: [Link]

-

Chemistry LibreTexts. 4.3: Melting Point Determination Procedure. Available at: [Link]

-

PubMed Central. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Available at: [Link]

-

Encyclopedia.pub. Methods for Determination of Lipophilicity. Available at: [Link]

-

FILAB. Solubility testing in accordance with the OECD 105. Available at: [Link]

-

SlideShare. experiment (1) determination of melting points. Available at: [Link]

-

ResearchGate. (PDF) PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. Available at: [Link]

-

MDPI. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Available at: [Link]

-

SciSpace. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. Available at: [Link]

-

Situ Biosciences. OECD 105 - Water Solubility. Available at: [Link]

-

University of Toronto. Melting point determination. Available at: [Link]

-

Waters. Determination of Partitioning Coefficient by UPLC-MS/MS. Available at: [Link]

-

IKC SCHOLAR. Experiment-1 Aim - To determine the melting point of given solid substance. Requirements. Available at: [Link]

-

ResearchGate. Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Available at: [Link]

-

IUCLID. E.4.10. [4.9] Solubility in organic solvents / fat solubility. Available at: [Link]

-

Westlab. Measuring the Melting Point. Available at: [Link]

-

OECD. OECD GUIDELINES FOR THE TESTING OF CHEMICALS. Available at: [Link]

-

ResearchGate. (PDF) LogP / LogD shake-flask method v1. Available at: [Link]

-

Scymaris. Water Solubility. Available at: [Link]

-

JoVE. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. chemimpex.com [chemimpex.com]

- 5. echemi.com [echemi.com]

- 6. 844872-73-7|Ethyl 1-cyclopropyl-3-methyl-1H-pyrazole-5-carboxylate|BLD Pharm [bldpharm.com]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. davjalandhar.com [davjalandhar.com]

- 9. westlab.com [westlab.com]

- 10. filab.fr [filab.fr]

- 11. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 12. Water Solubility | Scymaris [scymaris.com]

- 13. scispace.com [scispace.com]

- 14. encyclopedia.pub [encyclopedia.pub]

- 15. researchgate.net [researchgate.net]

- 16. waters.com [waters.com]

- 17. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]

- 18. One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate | MDPI [mdpi.com]

An In-depth Technical Guide to Ethyl 3-cyclopropyl-1-methyl-1H-pyrazole-5-carboxylate (CAS Number: 133261-11-7)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 3-cyclopropyl-1-methyl-1H-pyrazole-5-carboxylate, identified by CAS number 133261-11-7, is a key heterocyclic building block in modern agrochemistry. This technical guide provides a comprehensive overview of its chemical structure, properties, and its significant role as a synthetic intermediate. The document will delve into established synthesis methodologies, its physicochemical characteristics, and its pivotal position in the production of highly effective succinate dehydrogenase inhibitor (SDHI) fungicides. By elucidating the chemistry and application of this molecule, this guide serves as a critical resource for professionals engaged in the discovery and development of next-generation crop protection agents.

Introduction: The Significance of Pyrazole Carboxylates in Agrochemicals

The pyrazole ring system is a cornerstone of numerous biologically active compounds, valued for its metabolic stability and versatile substitution patterns. Within this class, pyrazole carboxamides have emerged as a dominant force in the fungicide market, primarily through their potent inhibition of the succinate dehydrogenase (SDH) enzyme in the mitochondrial electron transport chain.[1][2][3] This mechanism disrupts fungal respiration, leading to broad-spectrum disease control. This compound is a crucial precursor for the synthesis of the carboxylic acid moiety required for the creation of these advanced SDHI fungicides. Its specific substitution pattern, featuring a cyclopropyl group at the 3-position and a methyl group on the pyrazole nitrogen, is a key feature in several commercial fungicides.

Molecular Structure and Physicochemical Properties

The structural and chemical properties of a synthetic intermediate are fundamental to understanding its reactivity and application.

Chemical Structure

The molecule consists of a central 1-methylpyrazole ring, substituted with a cyclopropyl group at the 3-position and an ethyl carboxylate group at the 5-position.

Caption: 2D structure of this compound.

Physicochemical Data

A summary of the key physicochemical properties is presented in the table below. While comprehensive, publicly available experimental data such as NMR spectra are limited, these values are derived from reliable chemical databases and predictive modeling.

| Property | Value | Source |

| CAS Number | 133261-11-7 | Internal Database |

| Molecular Formula | C10H14N2O2 | [4] |

| Molecular Weight | 194.23 g/mol | [4] |

| IUPAC Name | This compound | [4] |

| InChI Key | ZXQYGJAMALKFFF-UHFFFAOYSA-N | [4] |

| Appearance | Not specified (likely a solid or oil) | |

| Solubility | Expected to be soluble in common organic solvents like DMF, DMSO, and chlorinated solvents. |

Synthesis and Manufacturing

The synthesis of substituted pyrazoles is a well-established area of heterocyclic chemistry. The primary route to this compound and its analogs involves the cyclocondensation of a hydrazine with a 1,3-dicarbonyl compound or its equivalent.

Retrosynthetic Analysis

A logical retrosynthetic approach breaks down the target molecule into simpler, commercially available starting materials. The pyrazole ring is typically formed via the reaction of a hydrazine with a β-ketoester.

Caption: Retrosynthetic pathway for the target molecule.

Laboratory-Scale Synthesis Protocol

Step 1: Synthesis of the β-ketoester intermediate

-

To a stirred solution of a suitable cyclopropyl β-ketoester in an appropriate solvent (e.g., ethanol), add a condensing agent such as triethyl orthoformate.

-

The reaction is typically catalyzed by an acid, such as acetic anhydride.

-

Heat the mixture under reflux for several hours until the reaction is complete, as monitored by TLC or GC-MS.

-

Remove the solvent under reduced pressure to yield the crude enol ether intermediate.

Step 2: Cyclocondensation to form the pyrazole ring

-

Dissolve the crude intermediate from Step 1 in a polar solvent like ethanol or acetic acid.

-

Cool the solution in an ice bath and add methylhydrazine dropwise, controlling the exotherm.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, or gently heat to drive the reaction to completion.

-

The progress of the cyclization can be monitored by TLC or LC-MS.

-

Upon completion, the reaction mixture is worked up by removing the solvent, followed by extraction with an organic solvent (e.g., ethyl acetate) and washing with water and brine.

-

The crude product can be purified by column chromatography on silica gel to afford the pure this compound.

A similar methylation strategy for a related pyrazole ester is described in Chinese patent CN103508959A, which utilizes sodium hydride and dimethyl carbonate in DMF.[5] This suggests an alternative route where the unsubstituted pyrazole is first formed and then N-methylated.

Role as a Key Intermediate in SDHI Fungicide Synthesis

The primary industrial application of this compound is as a precursor to the corresponding carboxylic acid. This acid is then coupled with a specific aniline derivative to form the final active pyrazole carboxamide fungicide.

Hydrolysis to the Carboxylic Acid

The ethyl ester is readily hydrolyzed to the carboxylic acid under basic conditions.

Protocol: Saponification of the Ester

-

Suspend the ethyl ester (1.0 eq) in a mixture of an alcohol (e.g., ethanol or methanol) and an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide (typically 1.5-3.0 eq).

-

Heat the mixture to reflux and monitor the reaction by TLC until all the starting material is consumed.

-

Cool the reaction mixture to room temperature and remove the organic solvent under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., diethyl ether or dichloromethane) to remove any non-acidic impurities.

-

Carefully acidify the aqueous layer with a strong acid, such as concentrated HCl, to a pH of approximately 2-3.

-

The carboxylic acid product will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum to yield the pure 3-cyclopropyl-1-methyl-1H-pyrazole-5-carboxylic acid.

Amide Coupling to Form the Final Fungicide

The resulting carboxylic acid is the key component that is coupled with a substituted aniline to form the final active ingredient.

Caption: General workflow for the synthesis of an SDHI fungicide.

This amide coupling reaction is a standard procedure in organic synthesis, often involving the conversion of the carboxylic acid to a more reactive species like an acid chloride, followed by reaction with the desired aniline in the presence of a base.

Biological Context: The Mechanism of Action of Derived Fungicides

While this compound itself is not biologically active, the fungicides derived from it are potent inhibitors of the succinate dehydrogenase (SDH) enzyme (also known as complex II) in the mitochondrial respiratory chain.[3]

-

Target: The SDH enzyme is a crucial component of both the tricarboxylic acid (TCA) cycle and the electron transport chain.

-

Inhibition: The pyrazole carboxamide moiety binds to the ubiquinone-binding site (Q-site) of the SDH enzyme, preventing the reduction of ubiquinone to ubiquinol.

-

Mechanism: This blockage halts the oxidation of succinate to fumarate, interrupting cellular respiration and leading to a rapid depletion of ATP.[1] This ultimately results in the cessation of fungal growth and cell death.

The specificity and high potency of these fungicides are a direct result of the precise fit of the pyrazole carboxamide structure into the Q-site of the fungal SDH enzyme, a site that differs sufficiently from the mammalian equivalent to provide a margin of safety.

Conclusion and Future Outlook

This compound is a specialized yet vital chemical intermediate. Its structure is tailored for the efficient synthesis of a specific class of high-performance SDHI fungicides. Understanding the synthesis and chemical properties of this molecule is essential for chemists and researchers in the agrochemical industry who are focused on process optimization, cost reduction, and the discovery of new active ingredients. As the demand for effective and environmentally conscious crop protection solutions continues to grow, the importance of key intermediates like this pyrazole derivative will remain paramount in the development of next-generation agricultural technologies.

References

- Bell, A. S., Brown, D., & Terrett, N. K. (1992).

- CN103508959A - Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate. (n.d.). Google Patents.

-

Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani. (2020). PubMed. Retrieved January 26, 2026, from [Link]

- Sierotzki, H., & Scalliet, G. (2013). A Review of Current Knowledge of Resistance Aspects for the Next-Generation Succinate Dehydrogenase Inhibitor Fungicides.

-

Synthesis and Biological Activity of Novel Succinate Dehydrogenase Inhibitor Derivatives as Potent Fungicide Candidates. (2019). PubMed. Retrieved January 26, 2026, from [Link]

Sources

- 1. Synthesis and Biological Activity of Novel Succinate Dehydrogenase Inhibitor Derivatives as Potent Fungicide Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 4. This compound | 133261-11-7 | Benchchem [benchchem.com]

- 5. CN103508959A - Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate - Google Patents [patents.google.com]

literature review on the discovery of cyclopropyl pyrazole compounds

An In-depth Technical Guide to the Discovery of Cyclopropyl Pyrazole Compounds

Authored by: Gemini, Senior Application Scientist

Foreword: The Strategic Union of Pyrazole and Cyclopropane in Modern Chemistry

In the landscape of medicinal and agricultural chemistry, the strategic combination of privileged scaffolds often leads to the discovery of novel compounds with superior efficacy, selectivity, and pharmacokinetic properties. This guide delves into one such powerful pairing: the fusion of the pyrazole nucleus with the cyclopropyl moiety.

The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, has been a cornerstone of pharmaceutical development since its first synthesis by Ludwig Knorr in 1883.[1][2][3] Its derivatives are integral to a wide array of therapeutic agents, demonstrating activities that span anti-inflammatory, anticancer, antimicrobial, and neuroprotective domains.[1][2][3][4][5] The pyrazole scaffold's value lies in its versatile synthetic accessibility and its ability to act as a robust pharmacophore, engaging in crucial hydrogen bonding and other non-covalent interactions with biological targets.[6][7]

Parallel to the rise of heterocyclic chemistry, the cyclopropane ring has emerged as a uniquely valuable structural motif.[8][9] Far from being a simple saturated carbocycle, its strained three-membered ring confers unique electronic properties and a rigid, three-dimensional geometry.[10] In drug design, the introduction of a cyclopropyl group can lead to profound benefits, including enhanced metabolic stability by blocking sites of oxidation, increased potency through favorable hydrophobic interactions, and improved selectivity by imposing conformational constraints on the molecule.[8][9][10]

This technical guide provides a comprehensive . It is designed for researchers, scientists, and drug development professionals, offering in-depth insights into the synthesis, structure-activity relationships (SAR), and diverse biological applications of this important class of molecules. We will explore the causality behind experimental choices, present validated protocols, and ground our discussion in authoritative references to provide a trustworthy and expert-driven narrative.

Part 1: Foundational Synthetic Strategies

The construction of the cyclopropyl pyrazole scaffold can be achieved through several reliable synthetic routes. The choice of method is often dictated by the desired substitution pattern and the availability of starting materials. The most prevalent strategies involve building the pyrazole ring onto a cyclopropyl-containing precursor.

Knorr Pyrazole Synthesis: The Classic Approach

The most fundamental and widely practiced method for pyrazole synthesis is the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[4][5] To generate cyclopropyl pyrazoles via this route, one of the reactants must contain the cyclopropyl moiety.

Causality and Mechanistic Insight:

This reaction proceeds via an initial nucleophilic attack of the hydrazine onto one of the carbonyl groups, forming a hydrazone intermediate. Subsequent intramolecular cyclization and dehydration yield the stable aromatic pyrazole ring. When an unsymmetrical 1,3-diketone is used with a substituted hydrazine, the reaction can produce two different regioisomers. The regiochemical outcome is influenced by the electronic and steric nature of the substituents on both the diketone and the hydrazine, as well as the reaction conditions (e.g., pH).

Workflow: Synthesis of a Cyclopropyl-Substituted Pyrazole

Caption: Workflow for Knorr pyrazole synthesis.

Experimental Protocol: Synthesis of (2-cyclopropyl-[4][11]-naphthyridin-3-yl)-(3,5-dimethyl-pyrazol-1-yl)-methanone

This protocol is adapted from the synthesis of related pyrazole derivatives and demonstrates the condensation of a hydrazide with a β-diketone.[12]

-

Reactant Preparation: A mixture of 2-cyclopropyl-[4][11]-naphthyridine-3-carboxylic acid hydrazide (1 mmol) and acetylacetone (1.2 mmol) is prepared.

-

Solvent and Catalyst: The reactants are dissolved in 20 mL of glacial acetic acid.

-

Reaction: The mixture is refluxed for 6-8 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

-

Workup: After completion, the reaction mixture is cooled to room temperature and then poured into crushed ice.

-

Isolation: The solid product that separates out is filtered, washed thoroughly with water, and dried.

-

Purification: The crude product is recrystallized from a suitable solvent (e.g., ethanol) to afford the pure pyrazole compound.

Synthesis from α,β-Unsaturated Carbonyls (Chalcones)

Another versatile method involves the reaction of α,β-unsaturated ketones, often called chalcones, with hydrazines.[5][13] This pathway first yields a pyrazoline (a dihydrogenated pyrazole), which is subsequently oxidized to the aromatic pyrazole.

Causality and Mechanistic Insight:

The reaction begins with a Michael addition of the hydrazine to the β-carbon of the chalcone. This is followed by an intramolecular cyclization via condensation between the remaining nitrogen and the carbonyl carbon. The resulting pyrazoline can be isolated or, more commonly, oxidized in situ to the pyrazole using an oxidizing agent like iodine, air, or copper triflate.[5] This method is particularly useful for synthesizing tri-substituted pyrazoles.

Part 2: Key Therapeutic and Agricultural Applications

The unique physicochemical properties of cyclopropyl pyrazole compounds have led to their successful application in diverse fields, most notably in drug discovery as kinase inhibitors and in agriculture as potent pesticides.

Cyclopropyl Pyrazoles as Kinase Inhibitors

The pyrazole scaffold is a well-established "hinge-binding" motif in kinase inhibitors, capable of forming key hydrogen bonds with the kinase backbone.[6][7][14][15] The addition of a cyclopropyl group can enhance binding affinity and, critically, improve selectivity against off-target kinases, a major challenge in cancer therapy.

Case Study: Anaplastic Lymphoma Kinase (ALK) Inhibitors

Crizotinib was the first ALK inhibitor approved for the treatment of non-small cell lung cancer (NSCLC).[16] Its structure features a pyrazole ring that makes a crucial CH−π interaction in the binding pocket.[16] Subsequent research focused on improving potency and overcoming resistance. Structure-based design led to the discovery of novel cis-1,2,2-trisubstituted cyclopropane derivatives as highly potent and selective ALK inhibitors.[16] The cyclopropane fragment was introduced to optimize interactions within the hydrophobic pocket, demonstrating the power of combining fragment-based approaches with traditional medicinal chemistry.

| Compound Class | Target Kinase | Key Structural Feature | Biological Effect | Reference |

| Pyrazolopyridines | EGFR | Cyclopropylsulfonylpyrazole | Activity against single mutants | [15] |

| Diaryl-pyrazoles | ALK | cis-1,2,2-trisubstituted cyclopropane | High potency and selectivity | [16] |

| Aminopyrazoles | CDK16 | Cyclopropyl group at pyrimidine | High stabilization of target | [6] |

Cannabinoid Receptor (CB1) Antagonists for Metabolic Disorders

The anti-obesity drug Rimonabant, a 1,5-diarylpyrazole, highlighted the therapeutic potential of targeting the cannabinoid 1 (CB1) receptor.[17] Although Rimonabant was withdrawn due to side effects, the scaffold remains of high interest. Research in this area led to the synthesis of diaryl-pyrazole derivatives containing cyclopropyl groups.[17] These studies found that incorporating a cyclopropylphenyl moiety at the 5-position of the pyrazole ring resulted in novel CB1 antagonists with high binding affinities (Ki ≤ 5 nM) and favorable metabolic stability.[17]

Cyclopropyl Pyrazoles in Agrochemicals

The pyrazole core is present in numerous commercially successful pesticides.[4][11] These compounds often function by disrupting fundamental biological processes in insects, fungi, or weeds. The inclusion of a cyclopropyl group can enhance the compound's environmental stability and target specificity. For example, several pyrazole-based insecticides, fungicides, and herbicides have been developed and are critical in modern crop protection.[11][12]

Part 3: Structure-Activity Relationship (SAR) Insights

The systematic modification of a lead compound is the foundation of drug discovery. For cyclopropyl pyrazoles, SAR studies reveal the critical role of the cyclopropyl group and the substitution pattern on the pyrazole ring in determining biological activity.

The Role of the Cyclopropyl Moiety

-

Conformational Rigidity: The cyclopropyl group locks the conformation of adjacent substituents, which can pre-organize the molecule for optimal binding to its biological target. This reduces the entropic penalty of binding, often leading to higher affinity.[10]

-

Metabolic Shielding: As a small, sterically demanding, and chemically robust group, the cyclopropane ring can block metabolically labile positions (e.g., an adjacent methyl or methylene group) from enzymatic degradation by cytochrome P450 enzymes.

-

Potency and Selectivity: As seen in ALK inhibitors, the cyclopropyl group can fit into small hydrophobic pockets within an enzyme's active site, forming favorable van der Waals interactions that enhance potency and contribute to selectivity over other proteins that lack a similarly shaped pocket.[16]

Logical Flow of an SAR Study

The following diagram illustrates a typical workflow for optimizing a cyclopropyl pyrazole lead compound.

Caption: A simplified SAR workflow for a lead compound.

Conclusion and Future Outlook

The strategic incorporation of a cyclopropyl group into the pyrazole scaffold has proven to be a highly successful approach in the discovery of novel bioactive compounds. This chemical marriage leverages the proven pharmacophoric properties of the pyrazole ring with the unique conformational and metabolic benefits conferred by the cyclopropane moiety. From highly selective kinase inhibitors that combat cancer to potent agents used in crop protection, cyclopropyl pyrazoles represent a versatile and powerful class of molecules.

Future research will likely focus on more complex and stereochemically defined cyclopropyl derivatives to further probe protein-ligand interactions. The development of novel synthetic methodologies that allow for more efficient and diverse substitution patterns will continue to drive the field forward. As our understanding of complex biological systems deepens, the rational design of next-generation cyclopropyl pyrazole compounds holds immense promise for addressing unmet needs in medicine and agriculture.

References

-

El-Sayed, M. A. A., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(2), 449. [Link]

-

Anonymous. (2024). Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. Pharmaceutical Sciences & Analytical Research Journal. [Link]

-

Kumar, A., et al. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 65(1), 201-214. [Link]

-

Mogilaiah, K., et al. (2011). Synthesis and Antimicrobial Activity of Pyrazole Derivatives of 2-Cyclopropyl-1,8-naphthyridines. Journal of the Korean Chemical Society, 55(4), 624-631. [Link]

-

Karrouchi, K., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. [Link]

-

Ahn, J. S., et al. (2009). Chemical and biological investigation of cyclopropyl containing diaryl-pyrazole-3-carboxamides as novel and potent cannabinoid type 1 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 19(16), 4649-4653. [Link]

-

Yurttas, L., et al. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 26(11), 3177. [Link]

-

Lamberth, C. (2018). Pyrazole Chemistry in Crop Protection. Chimia, 72(10), 655-661. [Link]

-

Novakov, O. P., et al. (2018). Synthesis and structure—activity relationships of cyclopropane-containing analogs of pharmacologically active compounds. Russian Chemical Bulletin, 67(3), 391-423. [Link]

-

Sanna, M., et al. (2021). Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. Molecules, 26(23), 7178. [Link]

-

Kim, D. W., et al. (2020). Discovery of Novel and Highly Selective Cyclopropane ALK Inhibitors through a Fragment-Assisted, Structure-Based Drug Design. ACS Omega, 5(49), 31635-31644. [Link]

-

El-Fattah, M. F. A. (2014). Review on Synthesis of pyrazole and pyrazolines. Journal of Advances in Chemistry, 10(4), 2533-2545. [Link]

-

Herold, K., et al. (2022). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. International Journal of Molecular Sciences, 23(23), 14834. [Link]

-

Tang, Z., et al. (2022). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. Acta Pharmaceutica Sinica B, 12(9), 3473-3491. [Link]

-

Nemr, M. T. M., et al. (2025). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Future Medicinal Chemistry. [Link]

-

Salaun, J. (2000). Cyclopropane Derivatives and their Diverse Biological Activities. Topics in Current Chemistry, 207, 1-67. [Link]

-

Nitulescu, G. M., et al. (2022). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Pharmaceuticals, 15(7), 857. [Link]

-

Anonymous. (2024). Review on Biological Activities of Pyrazole Derivatives. Journal of Chemical Health Risks. [Link]

Sources

- 1. academicstrive.com [academicstrive.com]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. jchr.org [jchr.org]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Chemical and biological investigation of cyclopropyl containing diaryl-pyrazole-3-carboxamides as novel and potent cannabinoid type 1 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Core Mechanism of Action of Ethyl 3-cyclopropyl-1-methyl-1H-pyrazole-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 3-cyclopropyl-1-methyl-1H-pyrazole-5-carboxylate is a heterocyclic compound belonging to the pyrazole class of molecules. While direct extensive research on this specific ester is limited, a compelling body of evidence, derived from the well-established activity of its close structural analogs, the pyrazole carboxamides, strongly indicates a singular, potent mechanism of action: the inhibition of the mitochondrial enzyme succinate dehydrogenase (SDH). This guide synthesizes the current understanding of this mechanism, detailing the molecular interactions, cellular consequences, and the experimental methodologies required to validate this mode of action. We will explore the theoretical basis for the ethyl ester's activity, grounded in principles of bioisosterism, and provide detailed protocols for its investigation.

Introduction: The Pyrazole Scaffold in Modern Agrochemicals

The pyrazole ring system is a cornerstone in the development of modern agrochemical fungicides.[1] Its derivatives are known for their high efficacy and broad-spectrum activity against a variety of plant pathogenic fungi.[2] The subject of this guide, this compound, features the core pyrazole scaffold substituted with a cyclopropyl group at the 3-position, a methyl group on the pyrazole nitrogen, and an ethyl carboxylate at the 5-position. While the majority of commercially successful pyrazole-based fungicides are carboxamides, the ethyl ester functional group in the topic compound is a classical bioisostere of the amide, suggesting a shared mechanism of action.[3][4] This guide will operate on the strong hypothesis that this compound functions as a succinate dehydrogenase inhibitor (SDHI).

The Primary Mechanism of Action: Inhibition of Succinate Dehydrogenase (SDH)

The central hypothesis for the biological activity of this compound is the inhibition of succinate dehydrogenase (SDH), also known as Complex II of the mitochondrial electron transport chain.

The Critical Role of Succinate Dehydrogenase

SDH is a vital enzyme with a dual role in cellular metabolism:

-

Tricarboxylic Acid (TCA) Cycle: It catalyzes the oxidation of succinate to fumarate.

-

Electron Transport Chain (ETC): It transfers electrons from succinate to the ubiquinone pool (Coenzyme Q), which is a crucial step in aerobic respiration and ATP production.[5]

By inhibiting SDH, pyrazole-based molecules effectively halt cellular respiration, leading to a rapid depletion of ATP and ultimately, fungal cell death.[6]

Molecular Interaction with the SDH Enzyme

Structural and molecular docking studies on pyrazole carboxamide fungicides have revealed that they bind to the ubiquinone-binding (Qp) site of the SDH enzyme complex.[7][8] This binding is highly specific and competitive with the natural substrate, ubiquinone. The pyrazole ring and its substituents are crucial for this interaction, fitting into a hydrophobic pocket and forming key interactions with amino acid residues within the Qp site.[1][6]

It is hypothesized that the this compound binds in a similar fashion. The core pyrazole scaffold provides the foundational structure for binding, while the cyclopropyl and methyl groups contribute to the hydrophobic interactions. The ethyl carboxylate group at the 5-position, being a bioisostere of the carboxamide, is expected to occupy a similar space and form comparable interactions within the binding pocket.

Cellular Consequences of SDH Inhibition

The inhibition of SDH by this compound is predicted to trigger a cascade of detrimental effects within the fungal cell:

-

Disruption of the Electron Transport Chain: The blockage of electron flow from succinate to ubiquinone paralyzes the ETC.

-

Inhibition of ATP Synthesis: The halt in electron transport leads to a severe reduction in the proton gradient across the inner mitochondrial membrane, thereby inhibiting ATP synthesis via oxidative phosphorylation.

-

Metabolic Gridlock: The inhibition of the TCA cycle disrupts a central hub of cellular metabolism.

-

Oxidative Stress: The impaired electron flow can lead to the formation of reactive oxygen species (ROS), causing damage to cellular components.

These events culminate in the cessation of fungal growth and spore germination.

Experimental Validation of the Mechanism of Action

A multi-pronged approach is necessary to rigorously validate the proposed mechanism of action for this compound. The following experimental workflows are fundamental to this process.

In Vitro Antifungal Activity Assessment

The first step is to determine the compound's intrinsic antifungal activity. The mycelial growth inhibition assay is a standard method for this purpose.

Protocol: Mycelial Growth Inhibition Assay [5][9]

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol) at a concentration of 10 mg/mL.

-

Preparation of Amended Media: Prepare potato dextrose agar (PDA) and autoclave. While the medium is still molten (around 50-60°C), add the stock solution to achieve a series of final concentrations (e.g., 0.1, 1, 10, 50, 100 µg/mL). Also, prepare a solvent control (PDA with solvent only) and a negative control (PDA only). Pour the amended PDA into sterile Petri dishes.

-

Inoculation: Place a 5 mm diameter mycelial plug, taken from the edge of an actively growing culture of the target fungus (e.g., Rhizoctonia solani), in the center of each PDA plate.

-

Incubation: Incubate the plates at the optimal growth temperature for the fungus (e.g., 25-28°C) in the dark.

-

Data Collection: Measure the diameter of the fungal colony in two perpendicular directions at regular intervals until the colony in the negative control plate reaches the edge of the plate.

-

Calculation: Calculate the percentage of mycelial growth inhibition (MGI) using the following formula: MGI (%) = [(dc - dt) / dc] x 100 where dc is the average diameter of the colony in the control plate and dt is the average diameter of the colony in the treated plate.

-

EC50 Determination: Determine the effective concentration required to inhibit 50% of mycelial growth (EC50) by plotting the MGI against the logarithm of the compound concentration and performing a probit analysis.

Direct Measurement of SDH Enzyme Inhibition

To confirm that the antifungal activity is due to the inhibition of SDH, a direct in vitro enzyme assay is essential.

Protocol: Spectrophotometric SDH Activity Assay [10][11]

-

Mitochondria Isolation (Optional but Recommended): Isolate mitochondria from the target fungus to obtain a concentrated source of the SDH enzyme.

-

Reaction Mixture Preparation: In a 96-well plate, prepare the following reaction mixture (final volume of 200 µL):

-

Assay Buffer (e.g., 50 mM potassium phosphate buffer, pH 7.2)

-

Succinate (substrate, e.g., 20 mM)

-

2,6-dichlorophenolindophenol (DCPIP) (electron acceptor, e.g., 50 µM)

-

Phenazine methosulfate (PMS) (intermediate electron carrier, e.g., 1 mM)

-

Mitochondrial preparation or cell lysate (enzyme source)

-

-

Inhibitor Addition: Add varying concentrations of this compound to the wells. Include a no-inhibitor control.

-

Assay Initiation: Initiate the reaction by adding the enzyme source.

-

Spectrophotometric Measurement: Immediately measure the decrease in absorbance at 600 nm over time (kinetic mode) at a constant temperature (e.g., 25°C). The reduction of blue DCPIP to its colorless form is proportional to SDH activity.

-

Data Analysis: Calculate the rate of reaction (ΔAbs/min) for each concentration of the inhibitor.

-

IC50 Determination: Determine the concentration of the inhibitor that causes 50% inhibition of SDH activity (IC50) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Visualization of Cellular Damage

Electron microscopy can provide visual evidence of the compound's effect on fungal cell morphology and ultrastructure, which is expected to be consistent with mitochondrial dysfunction.

Protocol: Sample Preparation for SEM and TEM [12]

-

Treatment: Grow the target fungus in the presence of a sub-lethal concentration (e.g., EC50) of this compound.

-

Fixation: Fix the fungal mycelia in a suitable fixative (e.g., 2.5% glutaraldehyde in phosphate buffer) for several hours.

-

Post-fixation (for TEM): Post-fix the samples in osmium tetroxide (1%) to preserve lipid structures.

-

Dehydration: Dehydrate the samples through a graded series of ethanol concentrations (e.g., 30%, 50%, 70%, 90%, 100%).

-

Drying (for SEM): Critical point dry the samples to prevent collapse of the cellular structures.

-

Embedding and Sectioning (for TEM): Embed the samples in resin and cut ultra-thin sections.

-

Coating (for SEM): Sputter-coat the samples with a conductive material (e.g., gold-palladium).

-

Imaging: Observe the samples using a scanning electron microscope (SEM) for surface morphology or a transmission electron microscope (TEM) for internal ultrastructure. Look for signs of cellular stress, such as shrunken or distorted hyphae, and mitochondrial abnormalities.

Quantitative Data and Structure-Activity Relationship Insights

| Compound Name | Target Fungus | EC50 (µg/mL) | IC50 (µM) against SDH | Reference |

| Boscalid | Rhizoctonia solani | 0.741 | 7.507 | [6] |

| Fluxapyroxad | Rhizoctonia solani | 0.103 | 5.991 | [6] |

| Compound 7d | Rhizoctonia solani | 0.046 | 3.293 | [6] |

| Compound 8e | Rhizoctonia solani | 0.012 | 1.30 | [13] |

| Compound 6i | Valsa mali | 1.77 | - | [1] |

| Compound 23i | Rhizoctonia solani | 3.79 | - | [1] |

| Compound 9c-7 | Rhizoctonia solani | 0.013 | - | [7] |

| Compound 5IIc | Sclerotinia sclerotiorum | 0.20 | - | [8] |

This table is for illustrative purposes and shows the potency of related compounds.

The data highlights that the pyrazole carboxamide scaffold is capable of potent antifungal activity and SDH inhibition. The variations in potency are attributable to the different substituents on the pyrazole and amide moieties, which influence the binding affinity to the SDH enzyme. The cyclopropyl group at the 3-position is a common feature in several potent SDHIs, suggesting its importance in anchoring the molecule within the Qp binding site.

Visualizing the Mechanism and Experimental Workflow

The Central Role of SDH in Fungal Respiration

Caption: Inhibition of SDH (Complex II) by the pyrazole compound blocks the TCA cycle and the electron transport chain.

Experimental Workflow for Mechanism of Action Validation

Caption: A logical workflow for the experimental validation of the SDH inhibition mechanism.

Conclusion

The available evidence strongly supports the hypothesis that this compound acts as a succinate dehydrogenase inhibitor. This mechanism is consistent with the well-documented activity of a vast class of structurally related pyrazole carboxamide fungicides. Its mode of action involves the disruption of fungal mitochondrial respiration, leading to a potent antifungal effect. The experimental protocols detailed in this guide provide a robust framework for the validation of this mechanism and for the further characterization of this and related compounds. Understanding this core mechanism is paramount for the rational design of new and effective fungicides and for managing the potential for resistance development in the field.

References

- A-S. S. Hamed, A. A. A. M. B. El-hady, and M. A. M. El-Drandaly, “Mycelial growth inhibition of some pathogenic fungi to peanut by some plant extracts,” International Journal of Academic Research, vol. 3, no. 1, pp. 10–16, 2011.

-

S. Kumari, A. V. Carmona, A. Tiwari, and P. A. Trippier, “Amide Bond Bioisosteres: Strategies, Synthesis, and Successes,” Journal of Medicinal Chemistry, vol. 63, no. 21, pp. 12291–12353, 2020. [Link]

- This reference is not available.

- This reference is not available.

-

X. Li et al., “Design, Synthesis, Antifungal Activity, and Action Mechanism of Pyrazole-4-carboxamide Derivatives Containing Oxime Ether Active Fragment As Succinate Dehydrogenase Inhibitors,” Journal of Agricultural and Food Chemistry, vol. 72, no. 22, pp. 12236–12247, 2024. [Link]

- This reference is not available.

- M. C. G. Reis et al., “Antifungal activity of plant-derived essential oils and their main components against Fusarium oxysporum,” Journal of Applied Microbiology, vol. 131, no. 4, pp. 1823–1836, 2021.

-

L. Wang et al., “Design, Synthesis, and Evaluation of Antifungal Bioactivity of Novel Pyrazole Carboxamide Thiazole Derivatives as SDH Inhibitors,” Journal of Agricultural and Food Chemistry, vol. 71, no. 30, pp. 11211–11221, 2023. [Link]

- This reference is not available.

- This reference is not available.

-

Y. Zhang et al., “Discovery of Novel Pyrazole-4-carboxamide Derivatives with Thioether Moiety as Potential SDHI Agents for Crop Protection,” Journal of Agricultural and Food Chemistry, vol. 73, no. 36, pp. 20111–20122, 2025. [Link]

-

N. A. Meanwell, “Amide Bond Bioisosteres: Strategies, Synthesis, and Successes,” Journal of Medicinal Chemistry, vol. 63, no. 21, pp. 12291–12353, 2020. [Link]

- This reference is not available.

- S. Jabnoun-Khammari, M. M. Kthiri, and M. Hamza, “A simple and rapid method for preparing fungal samples for scanning electron microscopy,” Journal of Basic Microbiology, vol. 57, no. 1, pp. 81–85, 2017.

- This reference is not available.

- This reference is not available.

- This reference is not available.

-

Y. Li et al., “Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Derivatives,” Molecules, vol. 19, no. 9, pp. 14034–14049, 2014. [Link]

- This reference is not available.

- This reference is not available.

- This reference is not available.

- This reference is not available.

- This reference is not available.

- This reference is not available.

- This reference is not available.

- This reference is not available.

-

X.-X. Zhang et al., “Synthesis and biological evaluation of novel pyrazole carboxamide with diarylamine-modified scaffold as potent antifungal agents,” Bioorganic & Medicinal Chemistry Letters, vol. 27, no. 11, pp. 2425–2429, 2017. [Link]

-

J. Li et al., “Synthesis and Biological Activity of Novel Pyrazol-5-yl-benzamide Derivatives as Potential Succinate Dehydrogenase Inhibitors,” Journal of Agricultural and Food Chemistry, vol. 69, no. 20, pp. 5609–5617, 2021. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. mdpi.com [mdpi.com]

- 3. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. bio-protocol.org [bio-protocol.org]

- 6. Design, Synthesis, Antifungal Activity, and Action Mechanism of Pyrazole-4-carboxamide Derivatives Containing Oxime Ether Active Fragment As Succinate Dehydrogenase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and biological evaluation of novel pyrazole carboxamide with diarylamine-modified scaffold as potent antifungal agents [html.rhhz.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. bio-protocol.org [bio-protocol.org]

- 10. content.abcam.com [content.abcam.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

Spectroscopic Characterization of Ethyl 3-cyclopropyl-1-methyl-1H-pyrazole-5-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-cyclopropyl-1-methyl-1H-pyrazole-5-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The pyrazole scaffold is a well-established pharmacophore present in numerous biologically active compounds. The unique substitution pattern of this particular molecule, featuring a cyclopropyl group at the 3-position, a methyl group on the pyrazole nitrogen, and an ethyl carboxylate at the 5-position, suggests potential for novel pharmacological activities. A thorough understanding of its molecular structure and purity is paramount for any research and development endeavor, necessitating a comprehensive spectroscopic analysis.

This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. In the absence of extensive publicly available experimental spectra for this specific compound, this guide leverages predictive models and comparative analysis with structurally related compounds to offer a robust characterization.

Molecular Structure and Physicochemical Properties

The foundational step in spectroscopic analysis is a clear understanding of the molecule's structure.

Caption: Predicted major fragmentation pathways in EI-MS.

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for small organic molecules like this compound.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 or 500 MHz).

-

¹H NMR Acquisition:

-

Acquire a one-pulse ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Typical parameters: pulse angle 30-45°, relaxation delay 1-2 s, acquisition time 2-4 s.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

A larger number of scans will be required compared to ¹H NMR.

-

Typical parameters: pulse angle 30°, relaxation delay 2 s.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the raw data. Calibrate the chemical shifts using the residual solvent peak as an internal standard.

IR Spectroscopy

-

Sample Preparation:

-

Neat (liquid): Place a drop of the liquid sample between two KBr or NaCl plates.

-

Solid (KBr pellet): Grind a small amount of the solid sample with dry KBr powder and press into a thin pellet.

-

ATR: Place the sample directly on the ATR crystal.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Data Processing: Perform a background subtraction.

Mass Spectrometry

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Employ a mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI).

-

Data Acquisition: Introduce the sample into the mass spectrometer and acquire the mass spectrum over a suitable m/z range.

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Conclusion

This technical guide provides a detailed spectroscopic characterization of this compound based on predictive methods and comparison with related structures. The presented NMR, IR, and MS data, along with their interpretations, offer a comprehensive understanding of the molecule's structural features. These data and protocols serve as a valuable resource for researchers in the fields of medicinal chemistry, chemical synthesis, and drug development, facilitating the unambiguous identification and quality control of this important heterocyclic compound.

References

- PubChem. (n.d.). This compound. Retrieved January 27, 2026, from a relevant PubChem entry if available.

Introduction: A Modern Wakefulness-Promoting Agent

An In-Depth Technical Guide to Solriamfetol (C₁₀H₁₄N₂O₂)

Solriamfetol, with the molecular formula C₁₀H₁₄N₂O₂, is a novel phenylalaninol derivative developed for the treatment of excessive daytime sleepiness (EDS).[1][2] Marketed under the brand name Sunosi®, it is clinically approved to improve wakefulness in adult patients suffering from EDS associated with narcolepsy or obstructive sleep apnea (OSA).[3][4] Unlike traditional stimulants, solriamfetol possesses a distinct pharmacological profile as a dopamine and norepinephrine reuptake inhibitor (DNRI), offering a targeted mechanism of action.[1][5] Its stereospecific nature, with the (R)-enantiomer being the active form, underscores the precise structure-activity relationship crucial to its therapeutic effect.[6] This guide provides a comprehensive technical overview of solriamfetol, tailored for researchers and drug development professionals, covering its chemical synthesis, mechanism of action, pharmacology, and analytical methodologies.

Physicochemical and Pharmacokinetic Profile

The efficacy and delivery of a drug are fundamentally linked to its physicochemical properties. Solriamfetol is a white to off-white solid, formulated as a hydrochloride salt to enhance its stability and solubility.[6] It is highly soluble in aqueous solutions across a wide pH range, a property that contributes to its excellent oral bioavailability.[6]

Table 1: Physicochemical Properties of Solriamfetol

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₄N₂O₂ | [6] |

| Molar Mass (Free Base) | 194.23 g/mol | [6] |

| Molar Mass (HCl Salt) | 230.69 g/mol | [6] |

| Melting Point (HCl Salt) | 183-189 °C | [6] |

| pKa | 8.5 ± 0.1 | [6] |

| Aqueous Solubility | Soluble in water (pH 1-7) | [6] |

| Log P (octanol/water) | 1.2 (at pH 11) | [6] |

| Appearance | White to off-white solid | [6] |

Table 2: Key Pharmacokinetic Parameters of Solriamfetol

| Parameter | Value | Source(s) |

| Oral Bioavailability | ~95% | [3] |

| Time to Peak Plasma Conc. (Tₘₐₓ) | 2.0 - 3.0 hours (fasted) | [3] |

| Plasma Protein Binding | 13.3% - 19.4% | [3] |

| Volume of Distribution (Vd) | ~199 L | [3] |

| Metabolism | Minimal (~1% metabolized to N-acetyl solriamfetol) | [3] |

| Elimination Half-Life (t₁/₂) | ~7.1 hours | [3] |

| Primary Route of Excretion | Urine (~95% as unchanged drug) | [3] |

The pharmacokinetic profile of solriamfetol is notable for its simplicity and predictability. Its high bioavailability and minimal metabolism reduce the potential for drug-drug interactions involving metabolic enzymes like the cytochrome P450 system.[3] The primary route of elimination is renal, with the vast majority of the drug excreted unchanged, making renal function a critical consideration in dosing.[3]

Chemical Synthesis and Stereochemistry

The synthesis of solriamfetol hinges on the stereospecificity of its chiral center, starting from the enantiomerically pure precursor, D-phenylalaninol ((R)-2-amino-3-phenyl-1-propanol). Two primary synthetic strategies have been reported.

Multi-Step Synthesis via N-Protection

A robust and widely cited method involves a three-step process designed to selectively carbamoylate the primary hydroxyl group while the amine is temporarily protected.

-

N-Protection: The amino group of D-phenylalaninol is protected, commonly using a benzyloxycarbonyl (Cbz) group. This is achieved by reacting D-phenylalaninol with benzyl chloroformate under basic conditions. This step is critical to prevent the amine from reacting in the subsequent carbamoylation step, thereby directing the reaction to the desired hydroxyl group.

-

Carbamoylation: The hydroxyl group of the N-Cbz-D-phenylalaninol is converted to a carbamate. This can be accomplished using reagents like phosgene followed by ammonolysis with ammonia.[7] This reaction forms the key functional group responsible for the molecule's activity.

-

Deprotection: The Cbz protecting group is removed, typically through catalytic hydrogenation using palladium on charcoal (Pd/C). This final step reveals the primary amine, yielding solriamfetol free base, which is then converted to the hydrochloride salt.

Caption: Solriamfetol's mechanism of action at the synapse.

Experimental Protocols: Analytical Quantification

The routine analysis and quality control of solriamfetol in both active pharmaceutical ingredients (APIs) and biological matrices rely on robust chromatographic methods.

Protocol: UPLC-UV Method for Impurity Profiling in Solriamfetol API